2-Cyclohexylethyl methylsulfonate
Description
2-Cyclohexylethyl methylsulfonate is an organosulfur compound featuring a cyclohexylethyl group linked to a methylsulfonate ester moiety (R-O-SO₂-O-CH₃). The cyclohexyl group confers lipophilicity, influencing solubility and reactivity, while the sulfonate ester group may contribute to hydrolytic instability under acidic or basic conditions.
Properties
Molecular Formula |
C9H18O3S |
|---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-cyclohexylethyl methanesulfonate |
InChI |
InChI=1S/C9H18O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
InChI Key |
UEUGALWLUYPXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
(a) Cyclohexane-1,2-diyldimethanediyl Dimethanesulfonate (CAS 66347-68-0)
- Structure : Two methanesulfonate groups attached to a cyclohexane ring via methylene bridges.
- Key Differences: Unlike 2-cyclohexylethyl methylsulfonate, this compound is a bis-sulfonate ester with a rigid cyclohexane backbone. The dual sulfonate groups increase polarity but reduce lipophilicity compared to the mono-sulfonate derivative.
- Reactivity : Bis-sulfonates are potent alkylating agents, often used in crosslinking applications or chemotherapy (e.g., busulfan analogues). The rigid structure may enhance stability compared to flexible ethyl-linked sulfonates .
(b) 2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)
- Structure: A phosphonofluoridate ester with a branched 2-ethylhexyl chain.
- Key Differences : Replaces the sulfonate group with a phosphorus-based moiety, enhancing hydrolytic stability. Phosphonates are less prone to hydrolysis than sulfonates, making them suitable for prolonged environmental persistence (e.g., pesticides). The branched alkyl chain further increases hydrophobicity .
(c) Ionic Liquids with Methylsulfonate Anions (e.g., [EMIM][MeSO₃])
- Structure : 1-Ethyl-3-methylimidazolium methylsulfonate, an ionic liquid with a methylsulfonate counterion.
- Key Differences : Ionic nature results in high thermal stability and low volatility. Applications include green solvents or electrolytes, contrasting with neutral sulfonate esters like this compound, which are volatile and reactive .
Physicochemical Properties
| Compound | Solubility (Polar Solvents) | Hydrolytic Stability | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound* | Moderate (organic solvents) | Low (acid/base) | ~50–70 (estimated) | Alkylation, intermediates |
| Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate | Low | Moderate | >100 | Crosslinking agents |
| 2-Ethylhexyl methylphosphonofluoridate | High (lipophilic) | High | <25 | Pesticides, nerve agents |
| [EMIM][MeSO₃] | High (polar ionic liquids) | High | <–20 | Solvents, electrolytes |
*Estimated based on structural analogues.
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